molecular formula C16H25NO B6646029 1-(Benzylamino)-2-cyclohexylpropan-2-ol

1-(Benzylamino)-2-cyclohexylpropan-2-ol

Cat. No.: B6646029
M. Wt: 247.38 g/mol
InChI Key: PUXIOFWEEXXYQV-UHFFFAOYSA-N
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Description

1-(Benzylamino)-2-cyclohexylpropan-2-ol is an organic compound that features a benzylamino group attached to a cyclohexylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-2-cyclohexylpropan-2-ol typically involves the reaction of benzylamine with cyclohexylpropanol under controlled conditions. One common method is the reductive amination of cyclohexanone with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)-2-cyclohexylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as halides, thiols, or amines.

Major Products Formed:

    Oxidation: Formation of cyclohexylpropanone derivatives.

    Reduction: Formation of cyclohexylpropanamine derivatives.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

1-(Benzylamino)-2-cyclohexylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development for various conditions.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-2-cyclohexylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

    Benzylamine: A simpler analog with a benzyl group attached to an amine.

    Cyclohexylamine: Contains a cyclohexyl group attached to an amine.

    2-Cyclohexylpropan-2-ol: Lacks the benzylamino group but shares the cyclohexylpropanol backbone.

Uniqueness: 1-(Benzylamino)-2-cyclohexylpropan-2-ol is unique due to the presence of both the benzylamino and cyclohexylpropanol moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

1-(benzylamino)-2-cyclohexylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-16(18,15-10-6-3-7-11-15)13-17-12-14-8-4-2-5-9-14/h2,4-5,8-9,15,17-18H,3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXIOFWEEXXYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)(C2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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